Bi-linderone

Descripción general

Descripción

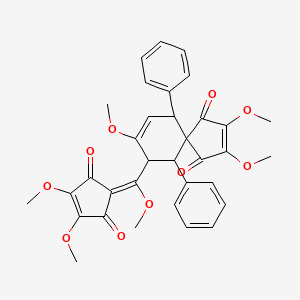

Bi-linderone is a compound isolated from the traditional Chinese medicinal plant Lindera aggregata . It has been found to have activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 μg/mL .

Synthesis Analysis

The synthesis of Bi-linderone involves a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of linderaspirone A into Bi-linderone has been discovered, which may give clues to the biosynthetic pathway for Bi-linderone .Molecular Structure Analysis

The molecular weight of Bi-linderone is 600.61, and its formula is C34H32O10 . The structure of Bi-linderone contains a spirocyclopentenedione-containing carbon skeleton .Aplicaciones Científicas De Investigación

Insulin Sensitivity Improvement : Bi-linderone was found to show significant activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 microg/mL (Wang, Gao, Zhang, & Liu, 2010).

Anti-Inflammatory and Anti-Neuroinflammatory Actions : Compounds including bi-linderone isolated from Lindera erythrocarpa demonstrated significant inhibitory effects on the production of pro-inflammatory proteins and the activation of nuclear factor κB (NF-κB), suggesting therapeutic potential in neuroinflammatory diseases (Yoon, Lee, Liu, Lee, & Lee, 2022).

Synthetic Studies and Molecular Structure : Research focusing on the synthetic studies toward bi-linderone revealed unexpected 6π-electrocyclization reactions, contributing to the understanding of the molecular structure and synthesis of this compound (Xiao, Zhang, Wang, & Hu, 2015).

Biomimetic Total Syntheses : Bi-linderone's efficient biomimetic total synthesis was achieved through simple exposure to sunlight, triggering photochemical reactions (Tan, Zheng, Liu, & Wang, 2011).

Structural Determination and Biosynthetic Pathways : Chromatographic fractionation led to the isolation of bi-linderone derivatives, contributing to the understanding of their structures and potential biosynthetic pathways (Chen, Liu, Deng, Zhang, Li, Ahmed, Yin, & Tang, 2018).

Concise Synthesis Methods : Research into the synthesis of bi-linderone has provided insights into its possible biosynthetic pathways and the methodologies for its production (Xiao, Liu, Wang, Zhang, Li, & Hu, 2013).

Antioxidant and Anticancer Activities : Isolated compounds from Lindera oxyphylla, including linderone, showed significant antioxidant activity and potential anticancer properties (Hosseinzadeh, Hadi, Mohamad, Khalilzadeh, Cheahd, & Fadaeinasab, 2013).

Formal Synthesis of Related Compounds : Studies on the formal synthesis of related compounds such as linderone and lucidone have been reported, contributing to the field of natural product synthesis (Bose & Langer, 2005).

Suppression of Breast Cancer Cell Metastasis : Methyl linderone, a related compound, was found to attenuate breast cancer cell metastasis by suppressing pro-inflammatory and metastasis-related factors (Yoon, Pham, Lee, Lee, Ryu, Oh, Oh, & Yoon, 2019).

Osteoporosis Treatment Potential : Lindera aggregata, a source of bi-linderone, demonstrated potential in osteoporosis treatment through the regulation of bone resorption and formation genes (Wang, Rong, Wang, Yu, Wang, Wang, Xue, Chen, Meng, & Peng, 2022).

Propiedades

IUPAC Name |

9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIXMPUYUMOMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bi-linderone | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)

![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)